Quinolin-8-yl 4-methylbenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Quinolin-8-yl 4-methylbenzoate is an organic compound that belongs to the class of quinoline derivatives It is characterized by the presence of a quinoline ring system attached to a 4-methylbenzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of quinolin-8-yl 4-methylbenzoate typically involves the esterification of quinolin-8-ol with 4-methylbenzoic acid. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions in an organic solvent like toluene or dichloromethane. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, green chemistry approaches, such as solvent-free reactions and microwave-assisted synthesis, are being explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
Quinolin-8-yl 4-methylbenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form quinolin-8-yl 4-methylbenzoic acid.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield quinolin-8-yl 4-methylbenzyl alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.
Reduction: Lithium aluminum hydride in dry ether at room temperature.
Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides at elevated temperatures.
Major Products Formed
Oxidation: Quinolin-8-yl 4-methylbenzoic acid.
Reduction: Quinolin-8-yl 4-methylbenzyl alcohol.
Substitution: Various alkylated quinoline derivatives depending on the alkyl halide used.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its potential as an antimicrobial and anticancer agent. Its derivatives have shown promising activity against various bacterial strains and cancer cell lines.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic materials.
Mechanism of Action
The mechanism of action of quinolin-8-yl 4-methylbenzoate in biological systems involves its interaction with cellular targets such as enzymes and receptors. The quinoline ring system can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the compound can inhibit key enzymes involved in cellular metabolism, contributing to its antimicrobial and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
Quinolin-8-yl benzoate: Lacks the methyl group on the benzoate moiety, leading to different chemical and biological properties.
Quinolin-8-yl 3-methylbenzoate: Similar structure but with the methyl group at the 3-position, affecting its reactivity and applications.
Quinolin-8-yl 4-chlorobenzoate: Contains a chlorine atom instead of a methyl group, resulting in different electronic and steric effects.
Uniqueness
Quinolin-8-yl 4-methylbenzoate is unique due to the presence of the 4-methyl group, which influences its chemical reactivity and biological activity. This structural feature can enhance its interaction with biological targets and improve its solubility and stability in various solvents .
Properties
Molecular Formula |
C17H13NO2 |
---|---|
Molecular Weight |
263.29 g/mol |
IUPAC Name |
quinolin-8-yl 4-methylbenzoate |
InChI |
InChI=1S/C17H13NO2/c1-12-7-9-14(10-8-12)17(19)20-15-6-2-4-13-5-3-11-18-16(13)15/h2-11H,1H3 |
InChI Key |
COXGDTKKNZMLJW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)OC2=CC=CC3=C2N=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.